molecular formula C9H6ClN7O B2986392 1-(6-chloropyridazin-3-yl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol CAS No. 1007038-60-9

1-(6-chloropyridazin-3-yl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol

Cat. No.: B2986392
CAS No.: 1007038-60-9
M. Wt: 263.65
InChI Key: MSHIKRYGNBHYSH-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-yl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol ( 1007038-60-9) is a complex heterocyclic compound with a molecular formula of C 9 H 6 ClN 7 O and a molecular weight of 263.64 g/mol . Its molecular architecture combines a chloropyridazine ring, a pyrazole functionalized with a hydroxyl group, and a 1,2,4-triazole ring, conferring good stability and controlled reactivity that makes it a valuable intermediate in synthetic chemistry and medicinal chemistry research . This compound serves as a key synthetic building block for the development of novel therapeutic agents. Recent patent literature indicates that structurally related pyrazolopyridine and pyridazine derivatives are being investigated as potent inhibitors of Salt-Inducible Kinases (SIK), specifically SIK2 and SIK3 . SIK inhibition is a promising therapeutic strategy for modulating macrophage polarization towards a pro-resolution phenotype, which is relevant for the treatment of inflammatory and autoimmune diseases such as rheumatoid arthritis, inflammatory bowel disease (IBD), and NASH . Furthermore, research on analogous compounds bearing pyrazole or 1,2,4-triazole rings has demonstrated significant neuroprotective activity in a 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model, suggesting potential applications in neurodegenerative disease research . The mechanism for this neuroprotection is linked to the downregulation of pro-apoptotic proteins Bax and caspase-3 . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers can utilize this compound as a precursor for further chemical functionalization or as a core scaffold in the design of enzyme inhibitors and biological probes.

Properties

IUPAC Name

2-(6-chloropyridazin-3-yl)-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN7O/c10-7-1-2-8(15-14-7)17-9(18)6(3-12-17)16-5-11-4-13-16/h1-5,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKHZTXVXINBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N2C(=O)C(=CN2)N3C=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. The process may start with the chlorination of pyridazine to form 6-chloropyridazine. This intermediate can then undergo a series of reactions, including nucleophilic substitution and cyclization, to introduce the triazole and pyrazole rings. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to achieve consistent quality and high efficiency. Safety measures would also be crucial due to the potential hazards associated with the chemicals and reactions involved.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 1-(6-chloropyridazin-3-yl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its heterocyclic rings could enable it to bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential pharmacological properties could be explored. It may exhibit activity against certain diseases or conditions, making it a candidate for further investigation as a therapeutic agent.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, agrochemicals, or other products requiring complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications References
1-(6-Chloropyridazin-3-yl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol C₉H₆ClN₆O 265.64 6-Cl-pyridazine, 1,2,4-triazole, -OH Agrochemicals, pharmaceuticals
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate C₁₁H₁₂ClN₅O₂ 281.70 6-Cl-pyridazine, ester (-COOEt), -NH₂ Intermediate for agrochemicals
1-(2,4-Difluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol (CAS 326023-22-7) C₁₀H₇F₂N₅O 251.19 Di-fluoroaryl, 1,2,4-triazole, -OH Antifungal agents
3-Methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-5-ol C₁₀H₁₀N₆O 230.23 Triazolo-pyridazine, -CH₃, -OH Kinase inhibitors
1-{6-CHLOROPYRAZOLO[1,5-A]PYRIDIN-3-YL}ETHAN-1-ONE C₈H₆ClN₃O 195.61 Chloropyrazolo-pyridine, ketone Synthetic intermediate

Key Observations:

Chloropyridazine vs.

Hydroxyl Group Impact : The -OH group in the target compound distinguishes it from ester derivatives (e.g., ethyl carboxylate in ), offering improved solubility and hydrogen-bonding capacity, which could enhance bioavailability.

Biological Activity

1-(6-Chloropyridazin-3-yl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesizing findings from various studies and presenting them in an organized manner.

Molecular Information:

  • Molecular Formula: C9H6ClN7O
  • CAS Number: 1007038-60-9
  • Molar Mass: 263.64 g/mol

Pharmacological Activities

The compound exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Below is a summary of key findings from various studies:

Anti-inflammatory Activity

Research has demonstrated that derivatives of the pyrazole nucleus, including the compound , show promising anti-inflammatory effects. For instance:

  • A study reported that certain pyrazole derivatives exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and 93% inhibition of interleukin-6 (IL-6) at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains:

Bacterial Strain Activity
Escherichia coliModerate activity observed
Staphylococcus aureusSignificant activity noted
Pseudomonas aeruginosaVariable activity depending on derivative used
Klebsiella pneumoniaeEffective against certain derivatives

In one study, a related pyrazole derivative was tested against multiple bacterial strains and exhibited notable antibacterial effects, particularly with an aliphatic amide pharmacophore enhancing activity .

Anticancer Activity

The potential anticancer properties of the compound have also been explored:

  • A series of pyrazole derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines. Compounds showed IC50 values in the micromolar range, indicating significant potential for further development as anticancer agents .

Case Studies and Experimental Findings

Several case studies have highlighted the efficacy of pyrazole derivatives in various biological assays:

  • In Vivo Studies : Animal models treated with pyrazole derivatives demonstrated reduced inflammation markers and improved recovery rates in models of arthritis .
  • In Vitro Studies : Cell line assays indicated that the compound can induce apoptosis in cancer cells through the activation of caspase pathways .
  • Synergistic Effects : Combination therapies involving this compound with other known drugs have shown enhanced efficacy against resistant bacterial strains and tumor cells .

Q & A

Q. What are the common synthetic routes for 1-(6-chloropyridazin-3-yl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol?

The synthesis typically involves multi-step heterocyclic coupling. For example, pyridazine and pyrazole precursors are functionalized via nucleophilic substitution or cyclocondensation. In related compounds, ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate was synthesized using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) or condensation with triazole derivatives under reflux in ethanol or DMF . Optimization of pH (neutral to mildly acidic) and temperature (60–80°C) is critical for yield improvement (e.g., 84.5% yield in analogous pyrazolones) .

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for resolving molecular geometry. For example, dihedral angles between pyridazine and pyrazole rings (e.g., 8.35–18.23° in similar structures) indicate conjugation extent . Spectroscopic methods include:

  • IR : C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹).
  • NMR : Distinct signals for pyridazine-Cl (δ 7.8–8.2 ppm) and triazole protons (δ 8.5–9.0 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 318 for C₁₀H₇ClN₆O) confirm molecular weight .

Q. What are the solubility and purification challenges for this compound?

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves in DMSO or DMF. Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Slow evaporation yields single crystals (e.g., block-like crystals grown over weeks) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key parameters include:

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of triazole substituents .
  • Catalysts : Pd(PPh₃)₄ in cross-coupling reactions improves regioselectivity (e.g., 75–85% yield in pyrazole derivatives) .
  • Temperature control : Lower temperatures (40–60°C) reduce side reactions in acid-sensitive intermediates .
  • Additives : K₃PO₄ or Cs₂CO₃ as bases facilitate deprotonation in coupling steps .

Q. How can substituent modifications enhance biological activity?

Substituent positioning on the triazole and pyridazine rings significantly impacts bioactivity. For example:

  • Electron-withdrawing groups (e.g., Cl at pyridazine-6) improve metabolic stability .
  • Bulky aryl groups on the triazole increase binding affinity in enzyme inhibition assays .
  • Methyl or trifluoromethyl groups at pyrazole-3 enhance lipophilicity, improving membrane permeability .

Q. What computational methods predict structure-activity relationships (SAR)?

Molecular docking (e.g., AutoDock Vina) evaluates binding modes with target proteins. For pyrazole-triazole hybrids:

  • Docking scores : Triazole N-atoms form hydrogen bonds with catalytic residues (e.g., ATP-binding pockets in kinases) .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Hammett constants (σ) and logP values correlate with antimicrobial IC₅₀ values (R² > 0.85) .

Q. How can instability issues during synthesis be mitigated?

  • Moisture sensitivity : Use anhydrous solvents and inert (N₂/Ar) atmospheres for hygroscopic intermediates .
  • Thermal degradation : Avoid prolonged heating >80°C; microwave-assisted synthesis reduces reaction time .
  • pH control : Buffered conditions (pH 6–7) prevent decomposition of acid-labile pyrazol-5-ol .

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